molecular formula C8H15NO B3100437 5-Azaspiro[3.5]nonan-8-ol CAS No. 1369162-15-1

5-Azaspiro[3.5]nonan-8-ol

Cat. No.: B3100437
CAS No.: 1369162-15-1
M. Wt: 141.21
InChI Key: ASCLLKMZVAOUCM-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-ol (CAS: 1369162-15-1; CID: 82418042) is a bicyclic organic compound featuring a spirocyclic architecture with a nitrogen atom integrated into its structure. Key structural and physicochemical properties include:

  • SMILES: C1CC2(C1)CC(CCN2)O
  • InChIKey: ASCLLKMZVAOUCM-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values range from 130.2–137.7 Ų depending on the adduct (e.g., [M+H]+: 131.5 Ų; [M+Na]+: 136.9 Ų) .

Properties

IUPAC Name

5-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-2-5-9-8(6-7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCLLKMZVAOUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369162-15-1
Record name 5-azaspiro[3.5]nonan-8-ol
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-8-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as ethanol or methanol to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of 5-Azaspiro[3.5]nonan-8-ol may involve more scalable and efficient methods. These methods could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Azaspiro[3.5]nonan-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the nitrogen atom in the ring system allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural Modifications in Azaspiro Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications CAS Number Notable Properties/Applications
5-Azaspiro[3.5]nonan-8-ol C₈H₁₅NO 141.21 g/mol Hydroxyl group at C8 1369162-15-1 Intermediate in CNS drug synthesis
5-Oxaspiro[3.5]nonan-8-ol C₈H₁₄O₂ 142.20 g/mol Oxygen replaces nitrogen (aza → oxa) 1368181-23-0 Higher polarity; used in agrochemicals
5-Benzyl-5-azaspiro[3.5]nonan-8-one C₁₅H₁₉NO 229.32 g/mol Benzyl group at N5; ketone at C8 2344680-14-2 Precursor for opioid receptor modulators
5-Benzyl-2-Oxa-5-azaspiro[3.5]nonan-8-ol C₁₄H₁₉NO₂ 233.31 g/mol Benzyl and oxa substitutions 1367728-03-7 Chiral building block for asymmetric synthesis
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 177.67 g/mol Hydrochloride salt; hydroxyl at C2 587869-08-7 Improved solubility for in vivo studies

Functional Group Impact on Properties

  • Hydroxyl vs. Ketone: The hydroxyl group in 5-azaspiro[3.5]nonan-8-ol enhances hydrogen-bonding capacity compared to its ketone analog (5-Benzyl-5-azaspiro[3.5]nonan-8-one), which may reduce solubility but improve metabolic stability .
  • Aza vs. Oxa: Replacing nitrogen with oxygen (5-Oxaspiro[3.5]nonan-8-ol) increases polarity, as evidenced by its higher molecular weight (142.20 vs. 141.21 g/mol) and altered CCS values .
  • Benzyl Substitution : Benzyl groups (e.g., 5-Benzyl derivatives) introduce aromaticity, increasing molecular weight and lipophilicity, which can enhance blood-brain barrier penetration .

Research and Commercial Availability

  • Drug Discovery: Boc-protected analogs (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are stocked for medicinal chemistry workflows, highlighting their role as intermediates .
  • Synthesis Challenges: Derivatives like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS: 2361644-19-9) require specialized purification techniques due to high polarity .

Biological Activity

5-Azaspiro[3.5]nonan-8-ol is a heterocyclic compound characterized by its unique spiro structure, which consists of two interconnected rings, including a nitrogen atom in the framework. This nitrogen contributes to its distinctive chemical properties and potential biological activities. Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 5-Azaspiro[3.5]nonan-8-ol typically involves cyclization reactions from suitable precursors. Common methods include:

  • Cyclization from amines and carbonyl compounds : This approach allows for the formation of the spirocyclic structure.
  • Optimized industrial production : Conditions are tailored to maximize yield and purity.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activities.

The biological activity of 5-Azaspiro[3.5]nonan-8-ol is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrogen atom allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their function and activity.

Biological Activities

Research has identified several key biological activities associated with 5-Azaspiro[3.5]nonan-8-ol:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary investigations indicate that 5-Azaspiro[3.5]nonan-8-ol may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of 5-Azaspiro[3.5]nonan-8-ol against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Studies

A study investigating the anti-inflammatory effects of 5-Azaspiro[3.5]nonan-8-ol involved assessing its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in nitric oxide levels at concentrations of 10 µM and above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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